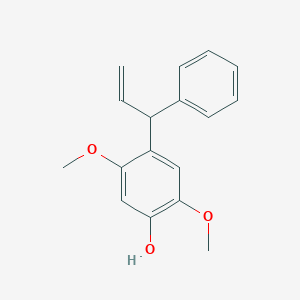![molecular formula C26H46N2O2Si B12588272 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide CAS No. 322728-97-2](/img/structure/B12588272.png)
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of a silyl group attached to a benzene ring. This compound is notable for its unique structural features, which include a dimethyl(octyl)silyl group and tetraethylbenzene-1,4-dicarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide typically involves the following steps:
Formation of the Silyl Group: The dimethyl(octyl)silyl group is introduced through a silylation reaction.
Attachment to Benzene Ring: The silyl group is then attached to the benzene ring through a substitution reaction, often using a metal catalyst to facilitate the process.
Formation of the Dicarboxamide Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Silylation: Large quantities of the alcohol are reacted with silyl chloride in industrial reactors.
Catalytic Substitution: The silyl group is attached to the benzene ring using high-efficiency metal catalysts.
Amide Formation: The dicarboxamide moiety is introduced using automated systems to ensure precision and consistency.
化学反応の分析
Types of Reactions
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a biochemical probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The silyl group can form stable interactions with active sites of enzymes, thereby inhibiting or modulating their activity. The dicarboxamide moiety can interact with various receptors, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
Trimethylsilyl ether: Commonly used as a protecting group for alcohols.
Triethylsilyl ether: Offers greater stability compared to trimethylsilyl ether.
Tert-butyldimethylsilyl ether: Provides enhanced resistance to hydrolysis.
Uniqueness
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide is unique due to its combination of a silyl group and a dicarboxamide moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both stability and reactivity.
特性
CAS番号 |
322728-97-2 |
|---|---|
分子式 |
C26H46N2O2Si |
分子量 |
446.7 g/mol |
IUPAC名 |
2-[dimethyl(octyl)silyl]-1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H46N2O2Si/c1-8-13-14-15-16-17-20-31(6,7)24-21-22(25(29)27(9-2)10-3)18-19-23(24)26(30)28(11-4)12-5/h18-19,21H,8-17,20H2,1-7H3 |
InChIキー |
OZYFRFLLVUYYJU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Si](C)(C)C1=C(C=CC(=C1)C(=O)N(CC)CC)C(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588193.png)
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B12588198.png)
![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)

![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)


![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)





